2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the 4,6-diaminopyrimidine derivative, which is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium phosphate monohydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of pyrimidine and thiazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N6OS2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N6OS2/c16-11-6-12(17)20-15(19-11)24-8-13(22)21-14-18-10(7-23-14)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21,22)(H4,16,17,19,20) |
InChI Key |
XMSSYTWXYPOZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
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